molecular formula C13H16N2O4S B5404296 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole

1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole

Cat. No. B5404296
M. Wt: 296.34 g/mol
InChI Key: UNTIQUXAZHJSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known as DMS-1 and has a molecular formula of C14H18N2O4S.

Mechanism of Action

The mechanism of action of DMS-1 is not fully understood. However, it has been shown to inhibit the activity of protein kinase B (PKB), also known as Akt. PKB is a key signaling molecule that plays a role in cell survival, growth, and proliferation. Inhibition of PKB activity by DMS-1 leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMS-1 has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of key proteins involved in cell survival. In addition, DMS-1 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. DMS-1 has also been shown to inhibit the production of nitric oxide (NO), which is a pro-inflammatory molecule.

Advantages and Limitations for Lab Experiments

DMS-1 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to a variety of analytical techniques. However, one limitation of DMS-1 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DMS-1. One area of interest is the development of more potent analogs of DMS-1 that can be used as anticancer agents. Another area of research is the investigation of the mechanism of action of DMS-1, which could lead to the development of new drugs that target the same pathway. Additionally, further research is needed to determine the optimal dosage and administration of DMS-1 for use in clinical trials.

Synthesis Methods

The synthesis of DMS-1 involves the reaction between 2,5-dimethoxy-4-methylbenzenesulfonyl chloride and 4-methyl-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography.

Scientific Research Applications

DMS-1 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMS-1 has also been investigated for its potential use as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-9-5-12(19-4)13(6-11(9)18-3)20(16,17)15-7-10(2)14-8-15/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTIQUXAZHJSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C=C(N=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole

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